Dichloropropanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

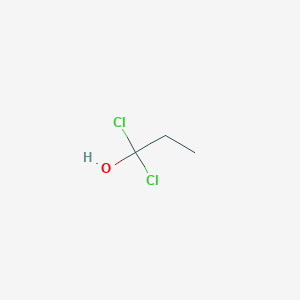

Structure

3D Structure

Propriétés

Numéro CAS |

63151-11-1 |

|---|---|

Formule moléculaire |

C3H6Cl2O |

Poids moléculaire |

128.98 g/mol |

Nom IUPAC |

1,1-dichloropropan-1-ol |

InChI |

InChI=1S/C3H6Cl2O/c1-2-3(4,5)6/h6H,2H2,1H3 |

Clé InChI |

XEPXTKKIWBPAEG-UHFFFAOYSA-N |

SMILES canonique |

CCC(O)(Cl)Cl |

Origine du produit |

United States |

Foundational & Exploratory

Synthesis of 1,3-Dichloro-2-Propanol from Glycerol and Hydrochloric Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The conversion of glycerol (B35011), a readily available byproduct of biodiesel production, into higher-value chemicals is a significant area of research in green chemistry. One such value-added product is 1,3-dichloro-2-propanol (B29581) (1,3-DCP), a key intermediate in the production of epichlorohydrin, which is widely used in the manufacturing of epoxy resins, plastics, and pharmaceuticals.[1][2][3] This technical guide provides a comprehensive overview of the synthesis of 1,3-dichloro-2-propanol from glycerol and hydrochloric acid, focusing on the core chemical principles, experimental methodologies, and quantitative data.

Reaction Mechanism and Pathway

The hydrochlorination of glycerol with hydrochloric acid is a catalyzed reaction that proceeds through a series of steps to yield 1,3-dichloro-2-propanol. The reaction also produces other chlorinated propanols as byproducts, including 2,3-dichloro-1-propanol (B139626) (2,3-DCP), 3-chloro-1,2-propanediol (B139630) (3-MCPD), and 2-chloro-1,3-propanediol (B29967) (2-MCPD).[4][5][6] Carboxylic acids, such as acetic acid, are commonly employed as homogeneous catalysts to facilitate the reaction.[1][4][7]

The proposed reaction mechanism involves the formation of ester intermediates from glycerol and the carboxylic acid catalyst.[4][5] These esters then undergo nucleophilic substitution by chloride ions from hydrochloric acid. The reaction is believed to proceed through the formation of epoxide intermediates.[4][5] The overall process is a complex equilibrium-driven reaction, with the final steps of dichlorination often considered irreversible.[4]

References

- 1. doria.fi [doria.fi]

- 2. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. research.abo.fi [research.abo.fi]

- 6. shd.org.rs [shd.org.rs]

- 7. US7473809B2 - Method of preparing dichloropropanols from glycerine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Dichloropropanol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of dichloropropanol isomers. Dichloropropanols (C₃H₆Cl₂O) are chlorinated derivatives of propanol, with several isomers existing based on the positions of the two chlorine atoms and the hydroxyl group. The most common of these are 1,3-dichloro-2-propanol (B29581) and 2,3-dichloro-1-propanol. These compounds are significant as intermediates in the production of epichlorohydrin, a key precursor for epoxy resins and glycerol (B35011). Their presence as contaminants in food and their potential toxicity also necessitate a thorough understanding of their characteristics.

Physical and Chemical Properties of this compound Isomers

The physical and chemical properties of this compound isomers vary depending on the specific arrangement of atoms in the molecule. These properties are crucial for their handling, synthesis, and understanding their biological and environmental fate.

| Property | 1,3-Dichloro-2-propanol | 2,3-Dichloro-1-propanol | 1,2-Dichloro-3-propanol | 1,2-Dichloro-2-propanol |

| CAS Number | 96-23-1 | 616-23-9 | 77617-14-2 | 52515-75-0 |

| Molecular Formula | C₃H₆Cl₂O | C₃H₆Cl₂O | C₃H₆Cl₂O | C₃H₆Cl₂O |

| Molecular Weight ( g/mol ) | 128.99[1] | 128.99[1] | 128.985 | 128.98 |

| Appearance | Colorless to light yellow liquid.[1] | Viscous colorless to amber liquid.[1] | - | - |

| Odor | Ethereal[2] | Ethereal[3] | - | - |

| Boiling Point (°C) | 174.3[1][2] | 182-185[1][4] | 182[3] | - |

| Melting Point (°C) | -4[1][2] | -29.15[1][5] | -29.15[3] | - |

| Density (g/mL at 20°C) | 1.3530–1.3670[2] | 1.360[1][4] | 1.360[3] | - |

| Refractive Index (at 20°C) | 1.4830[2] | 1.4819[1] | - | - |

| Solubility | Soluble in water (up to 1:9); miscible with alcohol, ether, and acetone.[2] | Slightly soluble in water.[5] Soluble in ethanol, ether, acetone.[3] | Soluble (1-10 g/L).[3] | - |

| Vapor Pressure (mmHg at 25°C) | 0.0366[1] | 0.18[1] | - | - |

Synthesis of this compound Isomers

This compound isomers are primarily synthesized through two main industrial routes: the hydrochlorination of glycerol and the chlorohydrination of allyl chloride.

Synthesis from Glycerol

A common method for producing dichloropropanols, particularly 1,3-dichloro-2-propanol, is the reaction of glycerol with hydrogen chloride, often in the presence of a carboxylic acid catalyst like acetic acid.[6][7][8][9][10] This process is advantageous as it utilizes glycerol, a byproduct of biodiesel production. The reaction proceeds in a step-wise manner, first forming monochloropropanediols and then dichloropropanols.[8]

Caption: Synthesis of this compound from Glycerol.

Synthesis from Allyl Chloride

Another significant industrial method involves the chlorohydrination of allyl chloride.[11] Traditional processes use chlorine gas, which raises environmental and safety concerns.[5] Newer, greener methods are being developed that utilize hydrogen peroxide and hydrogen chloride as reagents, catalyzed by materials like titanium silicate (B1173343) zeolites.[5][12] This reaction typically produces a mixture of 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol.

Caption: Synthesis of this compound from Allyl Chloride.

Metabolic Pathway of Dichloropropanols

The toxicity of dichloropropanols is linked to their metabolism. A key metabolic pathway for 1,3-dichloro-2-propanol involves its conversion to the reactive intermediate epichlorohydrin.[2] This conversion can be catalyzed by halohydrin hydrogen-halide-lyase.[13] Epichlorohydrin can then be hydrolyzed to 3-chloro-1,2-propanediol (B139630) (3-MCPD) or conjugated with glutathione, leading to its depletion.[14] The oxidation of 1,3-dichloro-2-propanol can also produce intermediates that react with and deplete cellular glutathione.[14]

Caption: Metabolic Pathway of 1,3-Dichloro-2-propanol.

Experimental Protocols

The following sections detail generalized methodologies for determining the key physical properties and for the spectroscopic analysis of this compound isomers.

Determination of Physical Properties

Caption: Workflow for Physical Property Determination.

1. Boiling Point Determination (Capillary Method)

-

Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath), hot plate.[15]

-

Procedure:

-

Place a small amount of the liquid this compound isomer into the test tube.

-

Invert the capillary tube (open end down) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer and immerse them in the heating bath.

-

Heat the bath slowly.[16]

-

Observe the capillary tube. As the liquid nears its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[17]

-

2. Melting Point Determination (for solidified samples)

-

Apparatus: Capillary tubes, melting point apparatus.[4]

-

Procedure:

-

Introduce a small, powdered sample of the solidified this compound isomer into a capillary tube.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a controlled rate.[18] For accuracy, a slower heating rate (1-2 °C per minute) is used near the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[18]

-

3. Density Determination (Pycnometer Method)

-

Apparatus: Pycnometer (a specific volume flask), analytical balance.

-

Procedure:

-

Carefully clean and dry the pycnometer and weigh it accurately.

-

Fill the pycnometer with the this compound isomer, ensuring there are no air bubbles. The temperature of the liquid should be controlled and recorded.

-

Weigh the filled pycnometer.

-

The mass of the liquid is the difference between the filled and empty pycnometer weights.

-

Density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

4. Solubility Determination

-

Apparatus: Test tubes, vortex mixer, analytical balance.

-

Procedure:

-

Add a known volume of a solvent (e.g., water, ethanol) to a series of test tubes.

-

To each test tube, add a progressively larger, known mass of the this compound isomer.

-

Agitate the mixtures vigorously (e.g., using a vortex mixer) at a constant temperature.

-

Observe the mixtures for the presence of undissolved solute.

-

The solubility is expressed as the maximum amount of the isomer that can be dissolved in a given amount of solvent at that temperature.

-

Spectroscopic Analysis

Caption: Workflow for Spectroscopic Analysis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the this compound isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.[19] The solution should be free of particulate matter.

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include 16-32 scans with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include 512-2048 scans with a relaxation delay of 2-5 seconds.

-

-

Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a drop of the liquid this compound isomer directly onto the ATR crystal (e.g., diamond or germanium).[20]

-

-

Sample Preparation (Transmission Cell):

-

For non-aqueous liquids, place a thin film of the sample between two IR-transparent salt plates (e.g., NaCl, KBr).[21]

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum (of the empty ATR crystal or salt plates).

-

Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The final spectrum is generated by ratioing the sample spectrum to the background spectrum.

-

3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the this compound isomer in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular ion and fragmentation pattern.

-

The characteristic isotopic pattern for a dichlorinated compound (M⁺, M+2, M+4 in a 9:6:1 ratio) should be observable.

-

-

Data Analysis: Analyze the mass-to-charge ratios of the parent ion and fragment ions to confirm the molecular weight and elucidate the structure.

References

- 1. Chlorohydrination of allyl chloride with HCl and H2O2 catalyzed by hollow titanium silicate zeolite to produce this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chlorohydrination of allyl chloride with HCl and H2O2 catalyzed by hollow titanium silicate zeolite to produce this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesize this compound by Glycerol Chlorination | USP 99.7 Glycerin Refining Equipment [glycerinrefine.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. WO2009104961A2 - Process for the preparation of a this compound product - Google Patents [patents.google.com]

- 12. STUDY OF CHLOROHYDRINATION OF ALLYL CHLORIDE TO this compound CATALYZED BY TITANIUM SILICALITE [sylzyhg.com]

- 13. 1,3-Dichloro-2-propanol Degradation Pathway [eawag-bbd.ethz.ch]

- 14. 1,3-DICHLORO-2-PROPANOL (JECFA Food Additives Series 48) [inchem.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. jove.com [jove.com]

- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 18. chem.ucalgary.ca [chem.ucalgary.ca]

- 19. NMR Sample Preparation [nmr.chem.umn.edu]

- 20. jascoinc.com [jascoinc.com]

- 21. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Environmental Fate and Biodegradation Pathways of Dichloropropanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and biodegradation of dichloropropanol (DCP), focusing on the two main isomers: 1,3-dichloro-2-propanol (B29581) (1,3-DCP) and 2,3-dichloro-1-propanol (B139626) (2,3-DCP). Dichloropropanols are synthetic chemical compounds that can be found in the environment as byproducts of industrial processes and from the degradation of other chlorinated compounds.[1] Understanding their fate and the mechanisms by which they are broken down is crucial for assessing their environmental impact and developing remediation strategies.

Environmental Fate of this compound

The environmental persistence and transformation of dichloropropanols are governed by a combination of abiotic and biotic processes.

Abiotic Degradation

Abiotic degradation pathways for dichloropropanols primarily involve hydrolysis and photolysis.

Hydrolysis: Dichloropropanols can undergo hydrolysis, a chemical reaction with water, which leads to the substitution of chlorine atoms with hydroxyl groups. The rate of hydrolysis is influenced by factors such as pH and temperature. For instance, the hydrolysis of 1,3-dichloropropene, a related compound, is pH-dependent, with higher pH favoring the reaction.[2] The hydrolysis half-life of 2,3-DCP at pH 7 is estimated to be 1.4 years, which decreases to 140 days at pH 8.[3]

Photolysis: Photolysis, or photodegradation, is the breakdown of compounds by light. Dichloropropanols can be degraded in aqueous solutions through photochemical oxidation, a process that can be enhanced by the presence of oxidizing agents like hydrogen peroxide (H₂O₂) and photocatalysts such as titanium dioxide (TiO₂).[4][5] Studies on the photochemical degradation of 1,3-DCP have identified intermediates such as 1,3-dichloro-2-propanone, chloroacetyl chloride, and various organic acids.[4][5]

Biotic Degradation

Biodegradation is a significant process in the environmental attenuation of dichloropropanols. A variety of microorganisms have been identified that can utilize these compounds as a source of carbon and energy.

Aerobic Biodegradation: Under aerobic conditions, several bacterial strains have been shown to degrade dichloropropanols. Key among these are:

-

Corynebacterium sp. strain N-1074: This strain is known to degrade 1,3-DCP.[6][7]

-

Agrobacterium radiobacter AD1: This bacterium can utilize both 1,3-DCP and 2,3-DCP.[3][8]

-

Pseudomonas sp.: Certain Pseudomonas species are capable of degrading 2,3-DCP.[9]

-

Arthrobacter sp.: Strains of Arthrobacter have also been implicated in this compound degradation.[10]

The primary enzymatic reactions involved in the aerobic biodegradation of dichloropropanols are catalyzed by two key enzymes: halohydrin hydrogen-halide-lyase and epoxide hydrolase .

Biodegradation Pathways

The biodegradation of dichloropropanols typically proceeds through a series of enzymatic reactions that convert the chlorinated compounds into less harmful intermediates, which can then enter central metabolic pathways.

Biodegradation of 1,3-Dichloro-2-propanol (1,3-DCP)

The degradation of 1,3-DCP is well-studied in Corynebacterium sp. strain N-1074 and Agrobacterium radiobacter AD1. The pathway involves the following key steps:

-

Dehalogenation to Epichlorohydrin (B41342): The initial step is the conversion of 1,3-DCP to epichlorohydrin. This reaction is catalyzed by halohydrin hydrogen-halide-lyase .[6][11]

-

Hydrolysis to 3-Chloro-1,2-propanediol (B139630): The epichlorohydrin is then hydrolyzed to 3-chloro-1,2-propanediol by an epoxide hydrolase .[6]

-

Further Degradation: 3-chloro-1,2-propanediol is further metabolized, eventually leading to intermediates that can enter the central metabolism.

Corynebacterium sp. strain N-1074 possesses two isozymes of halohydrin hydrogen-halide-lyase (HheA and HheB) and two epoxide hydrolases, which exhibit different enantioselectivities.[6][12]

Biodegradation of 2,3-Dichloro-1-propanol (2,3-DCP)

The biodegradation of 2,3-DCP has been studied in Pseudomonas species and Agrobacterium radiobacter AD1. The pathway is initiated by a dehalogenation step, which can be followed by different routes.

A proposed pathway in some Pseudomonas species involves:

-

Dehalogenation to 3-chloro-1,2-propanediol: Similar to 1,3-DCP degradation, the initial step can be the removal of a chlorine atom to form 3-chloro-1,2-propanediol.

-

Oxidation and further metabolism: Subsequent enzymatic reactions lead to intermediates that can be mineralized.

Agrobacterium radiobacter AD1 can also utilize 2,3-DCP, and its degradation likely involves the same set of enzymes as for 1,3-DCP.[8]

Quantitative Data

The following tables summarize key quantitative data related to the environmental fate and biodegradation of dichloropropanols.

Table 1: Half-life of Dichloropropanols

| Compound | Medium | Conditions | Half-life | Reference |

| 1,3-Dichloropropene | Soil | 20°C | 1.5 - 20 days | [1] |

| 1,3-Dichloropropene | Soil | 2°C | 91 - 100 days | [1] |

| 1,3-Dichloropropene | Soil | Biodegradation | 3 - 4 weeks | [1] |

| 2,3-DCP | Water | pH 7 | 1.4 years | [3] |

| 2,3-DCP | Water | pH 8 | 140 days | [3] |

| 2,3-DCP | Soil (Texas) | 1200 mg/kg | 23.1 days | [13] |

| 2,3-DCP | Soil (Mississippi) | 750 mg/kg | 55.3 days | [13] |

Table 2: Kinetic Parameters of Key Enzymes

| Enzyme | Source Organism | Substrate | Km (mM) | kcat (s-1) | Reference |

| Halohydrin hydrogen-halide-lyase B | Corynebacterium sp. N-1074 | 1,3-DCP | 1.03 | - | [14] |

| Halohydrin hydrogen-halide-lyase B | Corynebacterium sp. N-1074 | Epichlorohydrin | 5.00 | - | [14] |

| Halohydrin hydrogen-halide-lyase B | Corynebacterium sp. N-1074 | Chloride | 4.00 | - | [14] |

| Halohydrin dehalogenase (HheC) | Agrobacterium radiobacter AD1 | 1,3-DCP | 0.010 | 37 | [15] |

| Epoxide hydrolase (EchA) | Agrobacterium radiobacter AD1 | Epichlorohydrin | - | 32 µmol/min/mg | [16] |

Experimental Protocols

This section outlines general methodologies for key experiments cited in the study of this compound fate and biodegradation.

Biodegradation Studies in Soil and Water

Standardized methods, such as those from the OECD (Organisation for Economic Co-operation and Development) and ASTM International, are typically adapted for studying the biodegradation of chemicals like dichloropropanols in soil and water.[2][17][18]

General Protocol:

-

Preparation of Microcosms: Soil or water samples are collected from the site of interest. For laboratory studies, a defined mineral medium can be used and inoculated with a specific microbial culture or an environmental sample.

-

Spiking with this compound: A known concentration of the this compound isomer is added to the microcosms.

-

Incubation: The microcosms are incubated under controlled conditions (e.g., temperature, light, aerobic/anaerobic).

-

Sampling: At regular intervals, samples are withdrawn from the microcosms.

-

Analysis: The concentration of the parent this compound and its degradation products are quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[18]

Enzyme Activity Assays

Halohydrin Dehalogenase Activity Assay:

The activity of halohydrin dehalogenase can be determined by monitoring the formation of the epoxide product or the release of halide ions.[15][19]

-

Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-sulfate, pH 8.0), the this compound substrate, and the purified enzyme or cell-free extract.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 30°C).

-

Quantification:

-

Epoxide Formation: The formation of epichlorohydrin can be quantified by GC analysis.

-

Halide Release: The release of chloride ions can be measured using colorimetric methods or ion chromatography.

-

Epoxide Hydrolase Activity Assay:

The activity of epoxide hydrolase is typically measured by monitoring the disappearance of the epoxide substrate or the formation of the diol product.[16][20][21] Fluorometric assays are also available, where the hydrolysis of a non-fluorescent epoxide substrate yields a fluorescent product.[14][16][20]

-

Reaction Mixture: A buffered solution containing the epoxide substrate (e.g., epichlorohydrin) is prepared.

-

Enzyme Addition: The reaction is initiated by adding the purified epoxide hydrolase or a cell lysate.

-

Incubation: The mixture is incubated under optimal conditions of temperature and pH.

-

Analysis: The concentration of the epoxide and/or the diol product is measured over time using methods like HPLC or GC.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of dichloropropanols and their metabolites.[18][22]

General Protocol:

-

Sample Preparation: Aqueous samples are typically extracted with an organic solvent (e.g., ethyl acetate). Soil samples may require a more rigorous extraction procedure.

-

Derivatization (Optional): To improve the volatility and chromatographic properties of the analytes, they can be derivatized.

-

GC Separation: The extracted and prepared sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the column.

-

MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

Conclusion

The environmental fate of dichloropropanols is a complex interplay of abiotic and biotic processes. While hydrolysis and photolysis contribute to their degradation, microbial breakdown is a key mechanism for their removal from the environment. Several bacterial species have evolved enzymatic pathways to utilize dichloropropanols as carbon and energy sources, with halohydrin hydrogen-halide-lyases and epoxide hydrolases playing central roles. Further research into the kinetics and optimization of these degradation pathways can inform the development of effective bioremediation strategies for sites contaminated with these chlorinated compounds.

References

- 1. epa.gov [epa.gov]

- 2. geyseco.es [geyseco.es]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Resolution and some properties of enzymes involved in enantioselective transformation of 1,3-dichloro-2-propanol to (R)-3-chloro-1,2-propanediol by Corynebacterium sp. strain N-1074 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Production of (R)-3-Chloro-1,2-Propanediol from Prochiral 1,3-Dichloro-2-Propanol by Corynebacterium sp. Strain N-1074 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Utilization of Trihalogenated Propanes by Agrobacterium radiobacter AD1 through Heterologous Expression of the Haloalkane Dehalogenase from Rhodococcus sp. Strain m15-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Degradation of 2-chloroallylalcohol by a Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Resolution and some properties of enzymes involved in enantioselective transformation of 1,3-dichloro-2-propanol to (R)-3-chloro-1,2-propanediol by Corynebacterium sp. strain N-1074. | Sigma-Aldrich [sigmaaldrich.com]

- 12. Resolution and some properties of enzymes involved in enantioselective transformation of 1,3-dichloro-2-propanol to (R)-3-chloro-1,2-propanediol by Corynebacterium sp. strain N-1074 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (+-)-2,3-Dichloro-1-propanol | C3H6Cl2O | CID 12018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Epoxide Hydrolase Activity Assay Kit, Cell Metabolism & Signaling - Creative Bioarray [cell.creative-bioarray.com]

- 15. Halohydrin Dehalogenases Are Structurally and Mechanistically Related to Short-Chain Dehydrogenases/Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. telospub.com [telospub.com]

- 17. geyseco.es [geyseco.es]

- 18. Testing biodegradability with standardized methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Soluble Epoxide Hydrolase Assay Kit (ab240999) | Abcam [abcam.com]

- 21. caymanchem.com [caymanchem.com]

- 22. pure.rug.nl [pure.rug.nl]

Genotoxicity and carcinogenicity of 1,3-dichloro-2-propanol

An In-depth Technical Guide on the Genotoxicity and Carcinogenicity of 1,3-Dichloro-2-Propanol (B29581)

Executive Summary

1,3-Dichloro-2-propanol (1,3-DCP) is a chemical intermediate and a food contaminant classified as "possibly carcinogenic to humans (Group 2B)" by the International Agency for Research on Cancer (IARC)[1]. This classification is based on sufficient evidence of carcinogenicity in experimental animals, while human data are unavailable[1]. Long-term studies in rats have demonstrated that 1,3-DCP induces tumors at multiple sites, including the liver, tongue, kidneys, and thyroid gland[2].

The genotoxic profile of 1,3-DCP is complex; it is consistently positive in a range of in vitro assays but has yielded negative results in the limited in vivo studies available[1][3]. The in vitro genotoxicity is widely attributed to its chemical or metabolic conversion to epichlorohydrin, a known genotoxic carcinogen[4][5]. Mechanistic studies suggest that 1,3-DCP's toxicity involves metabolic activation by CYP2E1, subsequent depletion of glutathione (B108866) (GSH), induction of oxidative stress, and activation of apoptotic signaling pathways[1][6]. Due to the positive in vitro findings and the formation of a reactive metabolite, a genotoxic mode of action for carcinogenicity cannot be excluded[3]. This guide provides a comprehensive overview of the available data, experimental methodologies, and mechanistic pathways associated with the toxicity of 1,3-DCP.

Introduction

1,3-Dichloro-2-propanol (CAS No. 96-23-1) is a colorless liquid with an ethereal odor[1][7]. Its primary industrial application is as a chemical intermediate in the production of epichlorohydrin, which is used to manufacture glycerol, plastics, and epoxy resins[2][8]. It has also been used as a solvent and a cement for celluloid[8]. Human exposure can occur in occupational settings through inhalation and dermal contact, particularly from improperly vented storage tanks or industrial accidents[1]. A significant non-occupational source of exposure is the consumption of certain foods, such as soy sauce and other products containing acid-hydrolyzed vegetable protein (acid-HVP), where 1,3-DCP can be formed as a contaminant during processing[2][8].

Carcinogenicity

Evidence in Experimental Animals

There is sufficient evidence in experimental animals for the carcinogenicity of 1,3-dichloro-2-propanol[1]. The most definitive evidence comes from a two-year chronic toxicity and carcinogenicity study in Wistar KFM/Han rats, which were administered 1,3-DCP in their drinking water[2][4]. The study revealed a statistically significant increase in the incidence of both benign and malignant tumors in multiple organs[2].

In male and female rats, administration of 1,3-DCP led to increased incidences of hepatocellular carcinoma, tongue carcinoma, and tongue papilloma[1][2]. Additionally, male rats showed an increased incidence of renal tubule adenoma, while females exhibited an increase in thyroid follicular-cell carcinoma[1][2]. Tumors of the tongue and thyroid are particularly noteworthy as they are rare spontaneous neoplasms in these animals[1].

Data Presentation: Long-Term Carcinogenicity Study

The quantitative findings from the pivotal 2-year rat bioassay are summarized below.

Table 1: Summary of Neoplastic Lesions in Wistar Rats Administered 1,3-DCP in Drinking Water for 104 Weeks

| Sex | Organ | Lesion Type | Control | Low Dose (2.1 M / 3.4 F) | Mid Dose (6.3 M / 9.6 F) | High Dose (19 M / 30 F) |

| Male | Liver | Hepatocellular Adenoma | 1/50 | 1/50 | 4/50 | 11/50 |

| Hepatocellular Carcinoma | 0/50 | 0/50 | 1/50 | 10/50 | ||

| Kidney | Renal Tubular Adenoma | 0/50 | 0/50 | 2/50 | 6/50 | |

| Tongue | Squamous Cell Papilloma | 0/50 | 0/50 | 1/50 | 16/50 | |

| Squamous Cell Carcinoma | 0/50 | 0/50 | 0/50 | 9/50 | ||

| Thyroid | Follicular Cell Adenoma | 0/50 | 0/50 | 3/50 | 2/50 | |

| Follicular Cell Carcinoma | 0/50 | 0/50 | 0/50 | 1/50 | ||

| Female | Liver | Hepatocellular Adenoma | 1/50 | 2/50 | 6/50 | 18/50 |

| Hepatocellular Carcinoma | 0/50 | 0/50 | 0/50 | 10/50 | ||

| Tongue | Squamous Cell Papilloma | 0/50 | 0/50 | 0/50 | 8/50** | |

| Squamous Cell Carcinoma | 0/50 | 0/50 | 0/50 | 1/50 | ||

| Thyroid | Follicular Cell Adenoma | 1/50 | 1/50 | 0/50 | 2/50 | |

| Follicular Cell Carcinoma | 0/50 | 0/50 | 0/50 | 5/50 | ||

| Data sourced from OEHHA (2010)[2]. Doses are in mg/kg bw/day. M = Male, F = Female. | ||||||

| p<0.05, **p<0.001 |

Experimental Protocol: Rodent Carcinogenicity Bioassay

The standard protocol for a long-term carcinogenicity study, as exemplified by the key 1,3-DCP study, is detailed below.

-

Test System: Wistar KFM/Han rats, typically 50 animals per sex per dose group for the carcinogenicity portion, with additional satellite groups for interim toxicity assessments[2].

-

Administration: The test substance, 1,3-DCP, was administered in the drinking water for a period of 104 weeks[2].

-

Dose Levels: Groups of rats received 0 (control), 27, 80, or 240 mg/L of 1,3-DCP. These concentrations corresponded to average daily doses of approximately 0, 2.1, 6.3, and 19 mg/kg body weight for males, and 0, 3.4, 9.6, and 30 mg/kg body weight for females[2].

-

Observations: Animals were observed daily for clinical signs of toxicity. Body weight and water consumption were monitored regularly.

-

Pathology: Interim sacrifices were conducted at 26, 52, and 78 weeks. At the end of the 104-week study, all surviving animals were euthanized. A complete necropsy was performed on all animals, and organs and tissues were preserved for histopathological examination[2].

-

Data Analysis: The incidence of tumors in each dose group was compared to the control group using appropriate statistical methods to determine significance.

Genotoxicity

The genotoxicity of 1,3-DCP presents a mixed profile, with clear evidence of activity in vitro but limited and largely negative evidence from in vivo assays[1]. This discrepancy is a critical factor in its overall risk assessment.

In Vitro Evidence

1,3-DCP has demonstrated genotoxic activity in a variety of in vitro systems. It induces reverse mutations in bacterial strains like Salmonella typhimurium (Ames test) and influences DNA repair in Escherichia coli[1]. In mammalian cells, it has been shown to cause sister chromatid exchange in Chinese hamster V79 cells, mutations in HeLa cells, and malignant transformation of mouse fibroblasts[1][8]. The genotoxic mechanism in vitro is believed to depend on the chemical formation of its metabolite, epichlorohydrin, which is a known mutagen[4][5].

Table 2: Summary of In Vitro Genotoxicity Assays for 1,3-DCP

| Assay Type | Test System | Metabolic Activation (S9) | Result |

| Bacterial Reverse Mutation | S. typhimurium TA100, TA1535 | With and Without | Positive[5] |

| SOS Chromotest | Escherichia coli PQ37 | With and Without | Positive[8] |

| Sister Chromatid Exchange | Chinese Hamster V79 Cells | Not specified | Positive[1] |

| Cell Transformation | Mouse M2 Fibroblasts | Not applicable | Positive[1][8] |

| DNA Damage (Alkaline Elution) | Rat and Human Hepatocytes | Not applicable | Positive[9] |

In Vivo Evidence

In contrast to the in vitro results, the available in vivo data for 1,3-DCP are limited and have been negative. A study on the induction of wing spots in Drosophila melanogaster showed no effect[1]. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) noted that while two newer in vivo studies also yielded negative results, they had limitations, and thus a genotoxic mode of action could not be definitively ruled out[3].

Table 3: Summary of In Vivo Genotoxicity Assays for 1,3-DCP

| Assay Type | Test System | Route of Administration | Result |

| Somatic Mutation and Recombination (Wing Spot Test) | Drosophila melanogaster | Not specified | Negative[1] |

| Micronucleus Test | Rodent | Not specified | Negative[5] |

Experimental Protocols: Key Genotoxicity Assays

-

Bacterial Reverse Mutation Assay (Ames Test):

-

Principle: This assay uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The test measures the ability of a substance to cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium.

-

Methodology: Tester strains (e.g., TA100, TA1535) are exposed to various concentrations of 1,3-DCP on agar (B569324) plates, both with and without an exogenous metabolic activation system (S9 fraction from rat liver). After incubation, the number of revertant colonies is counted. A dose-dependent increase in revertant colonies significantly above the spontaneous background level indicates a positive result[5].

-

-

In Vivo Mammalian Erythrocyte Micronucleus Test:

-

Principle: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts. Chromosome fragments or whole chromosomes that lag at anaphase are packaged into small secondary nuclei (micronuclei) in the daughter cells.

-

Methodology: Rodents are exposed to the test substance, typically via oral gavage or intraperitoneal injection, over one or more administrations. Bone marrow or peripheral blood is collected at appropriate time points after the final treatment. The frequency of micronucleated polychromatic (immature) erythrocytes is determined by microscopic analysis. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result[5].

-

Mechanisms of Toxicity and Signaling Pathways

Metabolic Activation and Detoxification

The toxicity of 1,3-DCP is closely linked to its metabolism. A key pathway involves its conversion to the highly reactive and genotoxic epoxide, epichlorohydrin[1][5]. This conversion can occur chemically under certain conditions or through metabolic processes[5]. Studies have also indicated that 1,3-DCP is metabolized by the cytochrome P450 enzyme CYP2E1 to an aldehyde intermediate[1]. This reactive intermediate can deplete cellular stores of glutathione (GSH), a critical antioxidant, leading to increased cellular damage[1][4]. The depletion of GSH hinders detoxification and enhances the toxic effects of 1,3-DCP and its metabolites[1][4].

Oxidative Stress and Apoptosis in Hepatotoxicity

1,3-DCP is a known hepatotoxin[1]. Studies in rats have shown that acute exposure leads to significant increases in serum aminotransferase and alkaline phosphatase levels, indicative of liver damage[6]. The mechanism appears to involve the induction of oxidative stress. This is followed by the activation of mitogen-activated protein kinases (MAPKs), specifically p-Erk1/2 and p-JNK, which are key regulators of cellular stress responses. Activation of these pathways ultimately leads to an increase in hepatocellular apoptosis, as evidenced by increased TUNEL and caspase-3 positive cells[6].

Inflammatory Signaling in Neurotoxicity

In addition to hepatotoxicity, 1,3-DCP has been shown to exert neurotoxic effects. In a study using BV-2 microglia cells, 1,3-DCP induced inflammation and apoptosis. This was mediated by the generation of reactive oxygen species (ROS), which in turn stimulated the phosphorylation of MAPKs and activated the NF-κB signaling pathway[10]. Pre-treatment with the antioxidant N-acetylcysteine (NAC) mitigated these effects, confirming the central role of ROS in this pathway[10].

Conclusion

1,3-Dichloro-2-propanol is a rodent carcinogen that induces tumors in the liver, tongue, kidney, and thyroid[1][2]. While it is a potent in vitro genotoxin, evidence for in vivo genotoxicity is lacking[1][5]. The mechanism of carcinogenicity is likely complex and may involve both genotoxic and non-genotoxic pathways. The genotoxic potential is strongly linked to its metabolic conversion to epichlorohydrin, whereas non-genotoxic effects, such as sustained oxidative stress, inflammation, and cytotoxicity, may also contribute to the tumorigenic process[1][6]. Given the positive animal carcinogenicity data and the inability to exclude a genotoxic mode of action, 1,3-DCP is considered a potential human health hazard, and exposure should be minimized.

References

- 1. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. WHO | JECFA [apps.who.int]

- 4. 1,3-DICHLORO-2-PROPANOL (JECFA Food Additives Series 48) [inchem.org]

- 5. benchchem.com [benchchem.com]

- 6. Time-course and molecular mechanism of hepatotoxicity induced by 1,3-dichloro-2-propanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. Cytotoxic and genotoxic activity of 1,3-dichloropropene in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,3-Dichloro-2-propanol evokes inflammation and apoptosis in BV-2 microglia via MAPKs and NF-κB signaling pathways mediated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

Formation of Dichloropropanol in Food During Processing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloropropanols (DCPs) are food processing contaminants that raise toxicological concerns due to their potential carcinogenicity. This technical guide provides a comprehensive overview of the formation of DCPs in food during processing, with a primary focus on 1,3-dichloro-2-propanol (B29581) (1,3-DCP). It covers the chemical precursors, formation mechanisms, and key influencing factors. Detailed experimental protocols for the analysis of DCPs in food matrices are provided, along with a summary of quantitative data on their occurrence. Furthermore, this guide includes visualizations of the formation pathways and analytical workflows to facilitate a deeper understanding of this critical issue in food safety.

Introduction

Dichloropropanols (DCPs) are a class of chlorinated propanols that can form in foods during heat processing. The most prominent of these is 1,3-dichloro-2-propanol (1,3-DCP), which has been classified as a Group 2B carcinogen ("possibly carcinogenic to humans") by the International Agency for Research on Cancer (IARC). Its presence in a variety of food products, including soy sauce, hydrolyzed vegetable proteins, and refined edible oils, has prompted significant research into its formation and detection.

This guide is intended to serve as a technical resource for professionals involved in food science, safety, and toxicology. It consolidates current knowledge on the formation of DCPs, provides detailed analytical methodologies, and presents quantitative data to aid in risk assessment and the development of mitigation strategies.

Formation of Dichloropropanols

The formation of DCPs is a complex process involving the reaction of lipid-derived precursors with a source of chlorine, typically under conditions of high temperature.

Precursors

The primary precursors for the formation of dichloropropanols are:

-

Glycerol (B35011) and Acylglycerols: These are fundamental components of fats and oils. Free glycerol, monoacylglycerols (MAGs), and diacylglycerols (DAGs) are particularly reactive.

-

Chloride Ions: The source of chlorine can be from hydrochloric acid (HCl), which is used in the production of acid-hydrolyzed vegetable protein (acid-HVP), or from salt (sodium chloride) present in the food matrix.[1]

Formation Mechanisms

Dichloropropanols are often formed concurrently with 3-monochloro-1,2-propanediol (3-MCPD), and 3-MCPD can serve as a precursor to 1,3-DCP. The general reaction involves the substitution of hydroxyl groups on the glycerol backbone with chloride ions.

The formation pathway can be summarized as follows:

-

Reaction of Glycerol/Acylglycerols with a Chlorine Source: At elevated temperatures, chloride ions react with the glycerol backbone of lipids.

-

Formation of 3-MCPD: This is often the initial and more abundant chloropropanol (B1252657) formed.

-

Further Chlorination to 1,3-DCP: 3-MCPD can undergo further reaction with a chlorine source to form 1,3-DCP.

References

Bacterial Degradation of 1,3-Dichloro-2-propanol (1,3-DCP) in Corynebacterium sp.: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the enzymatic degradation of 1,3-dichloro-2-propanol (B29581) (1,3-DCP) by Corynebacterium species, with a particular focus on Corynebacterium sp. strain N-1074. This bacterium employs a sophisticated enzymatic system to convert the prochiral 1,3-DCP into the valuable chiral building block (R)-3-chloro-1,2-propanediol ((R)-MCP). This document details the metabolic pathway, the key enzymes involved, their genetic basis, and relevant kinetic data. Furthermore, it furnishes detailed experimental protocols for the cultivation of the bacterium, purification of the enzymes, and their activity assays. Visual diagrams of the metabolic pathway and experimental workflows are provided to facilitate a deeper understanding of the core processes. This guide is intended for researchers, scientists, and professionals in the fields of microbiology, enzymology, and drug development who are interested in the biocatalytic applications of Corynebacterium.

Introduction

Corynebacterium, a genus of Gram-positive, aerobic, and non-motile bacteria, is widely distributed in nature and includes species of significant industrial and medical importance. While some species like Corynebacterium diphtheriae are pathogenic, many are non-pathogenic and possess diverse metabolic capabilities that are harnessed for the industrial production of amino acids and other valuable chemicals.

The degradation of halogenated organic compounds by microorganisms is a field of intense research due to their widespread use and potential environmental impact. 1,3-dichloro-2-propanol (1,3-DCP) is a synthetic chlorinated hydrocarbon that poses environmental concerns. The microbial degradation of such compounds is not only crucial for bioremediation but also offers a green chemistry approach to the synthesis of valuable chiral molecules. Corynebacterium sp. strain N-1074 has been identified as a potent biocatalyst for the enantioselective transformation of 1,3-DCP to (R)-3-chloro-1,2-propanediol ((R)-MCP), a versatile chiral intermediate in the synthesis of various pharmaceuticals.

This guide will delve into the molecular and biochemical underpinnings of this remarkable metabolic pathway.

The Metabolic Pathway of 1,3-DCP Degradation

The degradation of 1,3-DCP in Corynebacterium sp. N-1074 is a two-step enzymatic process that proceeds via an epoxide intermediate, epichlorohydrin (B41342) (ECH).[1][2][3] The bacterium possesses two sets of isoenzymes for each step, which differ in their enantioselectivity.[1][3]

The overall transformation is as follows:

1,3-Dichloro-2-propanol (DCP) → Epichlorohydrin (ECH) → 3-Chloro-1,2-propanediol (MCP)

The key to the production of (R)-MCP lies in the enantioselective nature of the second set of enzymes involved in this pathway.[1][3]

Caption: Metabolic pathway of 1,3-DCP degradation in Corynebacterium sp. N-1074.

Key Enzymes and Their Properties

The degradation of 1,3-DCP is catalyzed by two types of enzymes: halohydrin hydrogen-halide-lyases and epoxide hydrolases. Corynebacterium sp. strain N-1074 possesses two isoenzymes for each catalytic step.

Halohydrin Hydrogen-Halide-Lyases (H-Lyases)

These enzymes, also known as halohydrin dehalogenases, catalyze the intramolecular nucleophilic displacement of a halogen by a vicinal hydroxyl group in halohydrins, leading to the formation of an epoxide.[4][5] In Corynebacterium sp. N-1074, two such enzymes, designated Ia and Ib, have been identified.[1][3] These correspond to the gene products of hheA and hheB, respectively.

-

Enzyme Ia (HheA): This enzyme exhibits low enantioselectivity.[1][3] It has a molecular mass of approximately 108 kDa and is composed of four identical subunits of about 28 kDa each.[1][3]

-

Enzyme Ib (HheB): This enzyme displays considerable enantioselectivity, producing R-rich ECH.[1][3] It has a molecular mass of about 115 kDa and consists of two different polypeptides of approximately 35 kDa and 32 kDa.[1][3] The specific activity of enzyme Ib for 1,3-DCP is about 30-fold higher than that of enzyme Ia.[1][3]

Epoxide Hydrolases (EHs)

These enzymes catalyze the hydrolysis of epoxides to their corresponding diols. Two epoxide hydrolases, designated IIa and IIb, have been purified from Corynebacterium sp. strain N-1074.[1][6]

-

Enzyme IIa: This enzyme shows low enantioselectivity.[1] The specific activity of enzyme IIa for the hydrolysis of ECH is about 6.4-fold higher than that of enzyme IIb.[1][6]

-

Enzyme IIb: This enzyme exhibits significant enantioselectivity, leading to the formation of (R)-MCP.[1]

Genetic Basis of 1,3-DCP Degradation

The genes encoding the halohydrin hydrogen-halide-lyases in Corynebacterium sp. strain N-1074 have been cloned and sequenced.

-

hheA : This gene encodes the H-lyase A (Enzyme Ia).

-

hheB : This gene encodes the H-lyase B (Enzyme Ib).

The genes for the epoxide hydrolases (Enzymes IIa and IIb) have been purified, but their specific gene designations in Corynebacterium sp. strain N-1074 are not yet fully characterized in the available literature. However, analysis of the upstream regions of the hhe genes suggests the presence of putative epoxide hydrolase genes.

Quantitative Data

The following tables summarize the available quantitative data for the enzymes involved in 1,3-DCP degradation in Corynebacterium sp. N-1074.

Table 1: Properties of Halohydrin Hydrogen-Halide-Lyases (H-Lyases)

| Property | Enzyme Ia (HheA) | Enzyme Ib (HheB) | Reference |

| Gene | hheA | hheB | |

| Molecular Mass | ~108 kDa | ~115 kDa | [1][3] |

| Subunit Structure | Tetramer of identical 28 kDa subunits | Heterodimer of ~35 kDa and ~32 kDa polypeptides | [1][3] |

| Relative Specific Activity on 1,3-DCP | 1 | ~30 | [1][3] |

| Optimal pH (DCP to ECH) | Not Reported | 8.0 - 9.0 | [7] |

| Optimal pH (ECH to DCP) | Not Reported | ~5.0 | [7] |

| Apparent Km (1,3-DCP) | Not Reported | 1.03 mM | [7][8] |

| Apparent Km (ECH) | Not Reported | 5.00 mM | [7][8] |

| Apparent Km (Chloride) | Not Reported | 4.00 mM | [7][8] |

Table 2: Properties of Epoxide Hydrolases (EHs)

| Property | Enzyme IIa | Enzyme IIb | Reference |

| Relative Specific Activity on ECH | ~6.4 | 1 | [1][6] |

| Enantioselectivity | Low | High (yields (R)-MCP) | [1] |

Table 3: Whole-Cell Biotransformation of 1,3-DCP

| Parameter | Value | Reference |

| Substrate | 77.5 mM 1,3-DCP | [9] |

| Product | (R)-3-Chloro-1,2-propanediol | [9] |

| Molar Conversion Yield | 97.3% | [9] |

| Enantiomeric Excess | 83.8% | [9] |

| Optimal pH | ~8.0 | [9] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of 1,3-DCP degradation in Corynebacterium sp. N-1074.

Bacterial Cultivation and Enzyme Induction

-

Medium Preparation: Prepare a suitable growth medium for Corynebacterium sp. N-1074. A typical medium contains a carbon source, a nitrogen source, and essential salts. The addition of glycerol (B35011) as a carbon source or sub-lethal concentrations of chlorinated alcohols has been shown to be effective for inducing the 1,3-DCP degradation activity.[9]

-

Inoculation and Growth: Inoculate the sterile medium with a fresh culture of Corynebacterium sp. N-1074. Incubate the culture at an appropriate temperature (e.g., 30°C) with shaking to ensure adequate aeration.

-

Induction: To induce the expression of the degradation enzymes, add the inducing agent (e.g., glycerol or a chlorinated alcohol) to the culture during the exponential growth phase.

-

Cell Harvesting: Harvest the cells by centrifugation when they reach the late exponential or early stationary phase. Wash the cell pellet with a suitable buffer (e.g., Tris-HCl, pH 7.5) to remove residual medium components.

Enzyme Purification Workflow

The following workflow describes the general procedure for the purification of the halohydrin hydrogen-halide-lyases and epoxide hydrolases from the cell extract of Corynebacterium sp. N-1074.

Caption: General workflow for the purification of enzymes from Corynebacterium sp. N-1074.

Halohydrin Hydrogen-Halide-Lyase Activity Assay

The activity of H-lyases can be determined by measuring the rate of halide ion release or the formation of the epoxide.

Method 1: Halide Release Assay

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-sulfate, pH 8.0), the substrate (e.g., 5 mM 1,3-DCP), and the enzyme solution.

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30°C).

-

Termination: Stop the reaction at different time points by adding a denaturing agent (e.g., acid).

-

Halide Detection: Determine the concentration of the released halide ions using a colorimetric method, such as the mercuric thiocyanate (B1210189) method.

Method 2: pH-Based Colorimetric Assay

This assay is based on the release of a proton during the conversion of a halohydrin to an epoxide.

-

Reaction Mixture: Prepare a weakly buffered reaction mixture containing a pH indicator (e.g., phenol (B47542) red), the substrate (e.g., 1,3-DCP), and the enzyme solution.

-

Measurement: Monitor the change in absorbance of the pH indicator over time using a spectrophotometer. The rate of color change is proportional to the enzyme activity.

Epoxide Hydrolase Activity Assay

The activity of epoxide hydrolases is typically measured by quantifying the rate of diol formation from the corresponding epoxide.

Method: Gas Chromatography (GC) Analysis

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the epoxide substrate (e.g., epichlorohydrin), and the enzyme solution.

-

Incubation: Incubate the reaction mixture at a constant temperature.

-

Extraction: At various time intervals, stop the reaction and extract the product (the diol) and any remaining substrate into an organic solvent (e.g., diethyl ether).

-

GC Analysis: Analyze the organic extract by gas chromatography to separate and quantify the substrate and the product. The rate of product formation is used to calculate the enzyme activity. For chiral analysis, a chiral GC column can be used to determine the enantiomeric excess of the product.

Regulation of the Degradation Pathway

The expression of the 1,3-DCP degradation pathway in Corynebacterium sp. N-1074 is inducible. The addition of glycerol or certain chlorinated alcohols to the culture medium enhances the enzymatic activity, suggesting a regulatory mechanism at the transcriptional level. However, the specific regulatory proteins and signaling pathways involved in sensing the substrate and activating gene expression have not yet been elucidated in the literature. This remains an important area for future research to fully understand and optimize the biocatalytic potential of this organism.

Conclusion

Corynebacterium sp. strain N-1074 possesses an efficient and enantioselective enzymatic pathway for the degradation of 1,3-DCP. The key enzymes, halohydrin hydrogen-halide-lyases and epoxide hydrolases, work in concert to convert this xenobiotic compound into the valuable chiral synthon, (R)-3-chloro-1,2-propanediol. This technical guide has provided a detailed overview of the metabolic pathway, the characteristics of the involved enzymes, their genetic basis, and the available quantitative data. The provided experimental protocols offer a foundation for further research and application of this biocatalytic system. Future studies focusing on the elucidation of the regulatory mechanisms and the complete kinetic characterization of all the enzymes will be crucial for the rational engineering of this pathway for enhanced industrial applications.

References

- 1. Purification and Characterization of Two Epoxide Hydrolases from Corynebacterium sp. Strain N-1074 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gas chromatographic assay of epoxide hydrase activity with 3-methylcholanthrene-11,12-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Resolution and some properties of enzymes involved in enantioselective transformation of 1,3-dichloro-2-propanol to (R)-3-chloro-1,2-propanediol by Corynebacterium sp. strain N-1074 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Crystal structures of halohydrin hydrogen-halide-lyases from Corynebacterium sp. N-1074 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Characterization of a novel enantioselective halohydrin hydrogen-halide-lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of a novel enantioselective halohydrin hydrogen-halide-lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Production of (R)-3-Chloro-1,2-Propanediol from Prochiral 1,3-Dichloro-2-Propanol by Corynebacterium sp. Strain N-1074 - PMC [pmc.ncbi.nlm.nih.gov]

Inhalation Toxicity of 1,3-Dichloro-2-Propanol in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dichloro-2-propanol (B29581) (1,3-DCP), a chemical intermediate and food contaminant, has demonstrated significant toxicity in animal studies. This technical guide provides an in-depth overview of the inhalation toxicity of 1,3-DCP in rats, focusing on key studies that delineate its toxicological profile. The document summarizes acute and subchronic toxicity data, details experimental methodologies, and explores the known mechanisms of action, including relevant signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and experimental workflows and signaling pathways are visualized through diagrams to facilitate understanding. The primary target organs identified following inhalation exposure in rats are the liver, kidneys, and the hematological system.

Introduction

1,3-Dichloro-2-propanol is a chlorinated alcohol used in various industrial processes, including the synthesis of glycerol (B35011) and epichlorohydrin.[1][2] Its presence as a contaminant in certain foods has raised health concerns.[1][2] Understanding its toxic potential, particularly through the inhalation route of exposure, is critical for risk assessment and the development of safety guidelines. This guide synthesizes the available scientific literature on the inhalation toxicity of 1,3-DCP in rat models, providing a comprehensive resource for toxicology researchers and professionals in drug development.

Experimental Protocols

Subchronic Inhalation Toxicity Study

A key study investigating the subchronic inhalation toxicity of 1,3-DCP was conducted on Fischer 344 rats.[3][4][5]

-

Test Substance: 1,3-Dichloro-2-propanol (1,3-DCP)

-

Exposure Groups: Groups of 10 male and 10 female rats were exposed to 0 (control), 5, 20, or 80 ppm of 1,3-DCP vapor.[3][4][5]

-

Exposure Duration: 6 hours per day, 5 days per week, for 13 weeks.[3][4][5]

-

Endpoints Evaluated: Clinical signs, mortality, body weight, food consumption, ophthalmoscopy, urinalysis, hematology, serum biochemistry, gross findings, organ weights, and histopathology.[3][4][5]

Acute Inhalation Toxicity Study

An acute inhalation toxicity study was performed on Wistar rats to determine the median lethal concentration (LC50).[6][7]

-

Test Substance: 1,3-Dichloro-2-propanol (1,3-DCP)

-

Animal Model: Crl:WI (Wistar) rats.[6]

-

Exposure Route: Nose-only inhalation.[6]

-

Endpoint Evaluated: Mortality.[6]

Quantitative Data Summary

Acute Inhalation Toxicity

| Species | Strain | Exposure Duration | LC50 | Reference |

| Rat | Wistar | 4 hours | > 5.07 mg/L (> 950 ppm) | [6] |

| Rat | Not Specified | 4 hours | 125 ppm | [7] |

Subchronic Inhalation Toxicity: Effects on Body and Organ Weights

| Parameter | Sex | 5 ppm | 20 ppm | 80 ppm |

| Body Weight Gain | Male | No significant change | No significant change | Decreased |

| Female | No significant change | No significant change | Decreased | |

| Liver Weight | Male | Increased | Increased | Increased |

| Female | Increased | Increased | Increased | |

| Kidney Weight | Male | No significant change | Increased | Increased |

| Female | No significant change | Increased | Increased |

Data compiled from a 13-week inhalation study in Fischer 344 rats.[3][5]

Subchronic Inhalation Toxicity: Hematological and Serum Biochemistry Findings

| Parameter | Sex | 5 ppm | 20 ppm | 80 ppm |

| Hemoglobin (HB) | Male | No significant change | No significant change | Decreased |

| Female | Decreased | Decreased | Decreased | |

| Hematocrit (HCT) | Male | No significant change | Decreased | Decreased |

| Female | No significant change | Decreased | Decreased | |

| Mean Corpuscular Volume (MCV) | Male | Decreased | Decreased | Decreased |

| Female | No significant change | Decreased | Decreased | |

| Platelet (PLT) Count | Male | No significant change | No significant change | Increased |

| Female | No significant change | Increased | Increased | |

| Aspartate Aminotransferase (AST) | Male | No significant change | No significant change | Increased |

| Female | No significant change | No significant change | Increased | |

| Alanine Aminotransferase (ALT) | Male | No significant change | No significant change | Increased |

| Female | No significant change | No significant change | Increased |

Data compiled from a 13-week inhalation study in Fischer 344 rats.[3]

Subchronic Inhalation Toxicity: Histopathological Findings

| Organ | Finding | 5 ppm | 20 ppm | 80 ppm |

| Liver | Multifocal Necrosis | No significant change | Slight Increase | Increased |

| Inflammation | No significant change | Slight Increase | Increased | |

| Pigmentation | No significant change | No significant change | Increased | |

| Biliary Hyperplasia | No significant change | No significant change | Increased | |

| Foci of Cellular Alteration | No significant change | No significant change | Increased | |

| Kidney | Chronic Nephropathy | No significant change | Slight Increase | Increased |

| Protein Cast | No significant change | No significant change | Increased |

Data compiled from a 13-week inhalation study in Fischer 344 rats.[3]

Mechanism of Toxicity

The toxicity of 1,3-DCP is believed to be mediated through several mechanisms, with oxidative stress playing a central role.

Hepatotoxicity

In the liver, 1,3-DCP induces acute damage characterized by increased serum aminotransferases and histopathological alterations.[8] This is linked to the generation of reactive oxygen species (ROS), leading to oxidative stress.[8] Oxidative stress, in turn, activates mitogen-activated protein kinases (MAPKs), specifically p-Erk1/2 and p-JNK, which are involved in apoptotic pathways.[8] The process also involves the nuclear translocation of Nrf2, a key regulator of antioxidant response.[8]

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. subchronic inhalation toxicity study of 1,3-dichloro-2-propanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. academic.oup.com [academic.oup.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Time-course and molecular mechanism of hepatotoxicity induced by 1,3-dichloro-2-propanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Dichloropropanol in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of dichloropropanol (DCP) isomers, 1,3-dichloro-2-propanol (B29581) (1,3-DCP) and 2,3-dichloro-1-propanol (B139626) (2,3-DCP), in aqueous solutions. Understanding these properties is critical for various applications, including chemical synthesis, environmental fate assessment, and toxicological studies. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates important chemical pathways.

Solubility of this compound in Aqueous Solutions

The solubility of this compound isomers in water is a fundamental parameter influencing their environmental distribution and biological availability. Both 1,3-DCP and 2,3-DCP are considered to be slightly soluble in water.[1][2][3][4] The presence of the hydroxyl group and the chlorine atoms in their structures contributes to their moderate polarity and ability to interact with water molecules.[5]

Quantitative Solubility Data

The following tables summarize the available quantitative data for the aqueous solubility of 1,3-DCP and 2,3-DCP.

Table 1: Aqueous Solubility of 1,3-Dichloro-2-propanol (1,3-DCP)

| Temperature (°C) | Solubility (g/L) | Reference |

| 20 | 110 | [6] |

| 23 | ≥ 100 | [7] |

| 25 | 99 | [3] |

Table 2: Aqueous Solubility of 2,3-Dichloro-1-propanol (2,3-DCP)

| Parameter | Value | Calculated Solubility (g/L at 25°C) | Reference |

| log10(Solubility in mol/L) | -0.76 | 21.8 | [8][9] |

Calculation: 10^(-0.76) mol/L * 128.99 g/mol = 21.8 g/L

Experimental Protocol for Determining Aqueous Solubility (Based on OECD Guideline 105)

The determination of aqueous solubility for chemical substances is standardized by OECD Guideline 105, which outlines two primary methods: the column elution method for substances with solubility below 10 g/L and the flask method for those with solubility above 10 g/L.[2][10][11][12] Given the solubility of dichloropropanols, the flask method is the more appropriate choice.

Objective: To determine the saturation mass concentration of this compound in water at a specific temperature.

Principle of the Flask Method: A supersaturated solution is prepared by dissolving the test substance in water at a temperature higher than the test temperature. The solution is then cooled to the test temperature under agitation, allowing the excess solute to precipitate. The concentration of the substance in the resulting saturated aqueous solution is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature bath with controlled stirring.

-

Glass flasks with stoppers.

-

Analytical instrumentation for concentration measurement (e.g., Gas Chromatography with a suitable detector).

-

Centrifuge (optional, for phase separation).

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of water in a flask. The mixture is agitated in a constant temperature bath set at the desired test temperature (e.g., 20°C, 25°C). The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause emulsification.

-

Equilibration: The mixture is stirred until equilibrium is reached. The time required for equilibration is determined from the preliminary test, typically 24 to 48 hours.

-

Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand in the constant temperature bath for at least 24 hours to allow for phase separation. If necessary, centrifugation can be used to separate the aqueous phase from the undissolved this compound.

-

Sampling and Analysis: A sample of the clear aqueous phase is carefully withdrawn. The concentration of this compound in the sample is determined using a validated analytical method, such as gas chromatography.

-

Data Reporting: At least three independent determinations are performed, and the average solubility is reported in g/L.

Stability of this compound in Aqueous Solutions

The stability of dichloropropanols in aqueous environments is primarily governed by hydrolysis, a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is significantly influenced by pH and temperature.

Hydrolysis Kinetics and Degradation Pathways

Both 1,3-DCP and 2,3-DCP can undergo hydrolysis. Under neutral and acidic conditions, the reaction proceeds slowly. However, under alkaline conditions, the dehydrochlorination reaction is accelerated, leading to the formation of epichlorohydrin.

Table 3: Hydrolysis Data for this compound Isomers

| Isomer | pH | Temperature (°C) | Rate Constant | Half-life | Reference |

| 1,3-DCP | 7 | 25 | 3.1 x 10⁻³ hr⁻¹ (neutral, first-order) | 1.4 years | [3] |

| 8 | 25 | 850 L/mol·hr (base-catalyzed, second-order) | 34 days | [3] | |

| 2,3-DCP | 7 | 25 | - | 1.4 years | [8] |

| 8 | 25 | - | 140 days | [8] |

The primary degradation pathway for dichloropropanols in aqueous solution is hydrolysis to form epichlorohydrin, which can then further hydrolyze to form 3-chloro-1,2-propanediol (B139630) (3-MCPD) and ultimately glycerol.[13] Photochemical degradation in the presence of an oxidant like hydrogen peroxide has also been observed, leading to the formation of intermediates such as 1,3-dichloro-2-propanone and chloroacetyl chloride.[14]

Experimental Protocol for Determining Hydrolysis as a Function of pH (Based on OECD Guideline 111)

OECD Guideline 111 provides a tiered approach to assess the abiotic hydrolysis of chemicals in aqueous solutions at environmentally relevant pH values.[1][15][16][17]

Objective: To determine the rate of hydrolysis of this compound at different pH values and temperatures.

Principle: The test substance is dissolved in sterile aqueous buffer solutions of known pH (typically 4, 7, and 9). These solutions are then incubated in the dark at a constant temperature. The concentration of the test substance and any major hydrolysis products are monitored over time using a suitable analytical method.

Apparatus:

-

Constant temperature bath or incubator.

-

Sterile glass vessels with stoppers.

-

pH meter.

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC-MS).

-

Apparatus for sterile filtration.

Procedure:

-

Tier 1: Preliminary Test: A preliminary test is performed at 50°C in buffers of pH 4, 7, and 9 for 5 days. If less than 10% degradation is observed, the substance is considered hydrolytically stable, and no further testing is required.

-

Tier 2: Hydrolysis of Unstable Substances: If significant degradation occurs in the preliminary test, a more detailed kinetic study is conducted at different temperatures (e.g., 20°C, 40°C, and 60°C) and the pH values where instability was observed.

-

Sterile buffer solutions are prepared and the test substance is added at a concentration not exceeding 0.01 M or half its water solubility.

-

The solutions are incubated in the dark at a constant temperature.

-

Aliquots are withdrawn at appropriate time intervals and analyzed for the concentration of the this compound isomer.

-

The study is continued until at least 90% of the substance has degraded or for a maximum of 30 days.

-

-

Tier 3: Identification of Hydrolysis Products: If significant degradation occurs, major hydrolysis products (those accounting for >10% of the initial concentration of the test substance) should be identified.

-

Data Analysis: The hydrolysis is assumed to follow pseudo-first-order kinetics. The rate constant (k) is determined from the slope of the plot of the natural logarithm of the concentration versus time. The half-life (t₁/₂) is then calculated using the equation: t₁/₂ = ln(2) / k.

Conclusion

This technical guide has summarized the key information regarding the solubility and stability of 1,3-dichloropropanol and 2,3-dichloropropanol in aqueous solutions. The provided quantitative data, detailed experimental protocols based on OECD guidelines, and illustrations of degradation pathways offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. While the available data provides a strong foundation, further research into the temperature-dependence of solubility and more extensive kinetic studies under a wider range of pH and temperature conditions would contribute to a more complete understanding of the behavior of these compounds in aqueous environments.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. laboratuar.com [laboratuar.com]

- 3. 1,3-Dichloro-2-propanol | C3H6Cl2O | CID 7289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Dichloro-2-propanol 97 96-23-1 [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 1,3-Dichloro-2-propanol | 96-23-1 [chemicalbook.com]

- 7. Cas 96-23-1,1,3-Dichloro-2-propanol | lookchem [lookchem.com]

- 8. Page loading... [guidechem.com]

- 9. chemeo.com [chemeo.com]

- 10. oecd.org [oecd.org]

- 11. OECD 105 - Phytosafe [phytosafe.com]

- 12. oecd.org [oecd.org]

- 13. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Photochemical degradation of 1,3-dichloro-2-propanol aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

An In-depth Technical Guide to the Chemical Structure and Isomers of Dichloropropanol (1,3-DCP and 2,3-DCP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloropropanols (DCPs) are chlorinated propanols with the chemical formula C₃H₆Cl₂O. They exist as several constitutional isomers, with 1,3-dichloro-2-propanol (B29581) (1,3-DCP) and 2,3-dichloro-1-propanol (B139626) (2,3-DCP) being of significant interest in industrial chemistry and toxicology.[1] These compounds are primarily utilized as intermediates in the production of epichlorohydrin, a key precursor for epoxy resins, synthetic glycerol (B35011), and various other chemical products. Their presence as contaminants in some food products and their potential toxicity necessitate a thorough understanding of their chemical and physical properties, synthesis, and analytical determination. This guide provides a comprehensive overview of 1,3-DCP and 2,3-DCP, focusing on their chemical structures, physicochemical properties, synthesis methodologies, and analytical protocols.

Chemical Structure and Isomerism

The two primary isomers of this compound are 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol. Their chemical structures are presented below.

1,3-DCP possesses a plane of symmetry and is therefore achiral. In contrast, 2,3-DCP contains a chiral center at the second carbon atom and thus exists as a pair of enantiomers: (R)-2,3-dichloro-1-propanol and (S)-2,3-dichloro-1-propanol.

Physicochemical Properties

The distinct placement of the chlorine and hydroxyl groups in 1,3-DCP and 2,3-DCP results in different physicochemical properties, which are summarized in the table below.

| Property | 1,3-Dichloro-2-propanol (1,3-DCP) | 2,3-Dichloro-1-propanol (2,3-DCP) |

| IUPAC Name | 1,3-dichloropropan-2-ol | 2,3-dichloropropan-1-ol[2] |

| Synonyms | Glycerol 1,3-dichlorohydrin, α,γ-Dichlorohydrin | Glycerol α,β-dichlorohydrin, 1,2-Dichloro-3-propanol[2] |

| CAS Number | 96-23-1 | 616-23-9[2] |

| Molecular Formula | C₃H₆Cl₂O | C₃H₆Cl₂O |

| Molecular Weight | 128.99 g/mol | 128.99 g/mol |

| Appearance | Colorless to light yellow liquid | Viscous colorless to amber liquid with an ethereal odor.[1] |

| Boiling Point | 174.3 °C[1] | 182 °C |

| Melting Point | -4 °C[1] | -29.15 °C |

| Density | 1.363 g/mL at 20 °C[1] | 1.360 g/mL at 20 °C |

| Refractive Index | 1.483 at 20 °C[1] | 1.4835-1.4855 |

| Solubility in Water | Soluble (10 g/100 mL)[1] | Slightly soluble[1] |

Experimental Protocols

Synthesis of Dichloropropanols

1. Synthesis of a Mixture of 1,3-DCP and 2,3-DCP from Glycerol

The hydrochlorination of glycerol is a common method for producing a mixture of this compound isomers.[1]

-

Materials:

-

Glycerol (90%)

-

Concentrated Hydrochloric Acid

-

Concentrated Sulfuric Acid

-

Acetic Acid (catalyst)

-

Solid Sodium Carbonate

-

Benzene (for extraction)

-

-

Apparatus:

-

Reaction flask with a reflux condenser and gas inlet tube

-

Gas generation apparatus for hydrogen chloride

-

Separatory funnel

-

Distillation apparatus

-

-

Procedure:

-

Place 1 kg of 90% glycerol and 20 g of acetic acid into a weighed reaction flask.

-

Set up the apparatus for the introduction of dry hydrogen chloride gas, which can be generated by dropping concentrated sulfuric acid into concentrated hydrochloric acid.

-

Pass a stream of dry hydrogen chloride gas into the glycerol-acetic acid mixture. The reaction temperature should be controlled by cooling the flask in an ice-water bath.

-

Monitor the absorption of the gas by periodically weighing the flask. The gas flow should continue until the weight increase is approximately 25% more than the theoretical amount.[1]

-